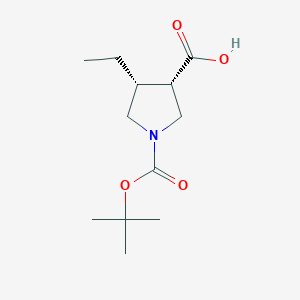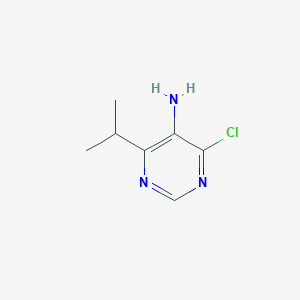
cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and pharmaceutical research.
Métodos De Preparación
The reaction conditions often include the use of base catalysts and organic solvents . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The ethyl group at the 4-position can influence the compound’s reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid can be compared with other similar compounds, such as:
cis-1-Boc-4-methylpyrrolidine-3-carboxylic Acid: Similar structure but with a methyl group instead of an ethyl group.
trans-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid: Similar structure but with a trans configuration.
cis-1-Boc-4-phenylpyrrolidine-3-carboxylic Acid: Similar structure but with a phenyl group instead of an ethyl group. The uniqueness of this compound lies in its specific configuration and functional groups, which can influence its chemical reactivity and applications.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
(3S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Clave InChI |
AYHWHPDMLFMSLP-DTWKUNHWSA-N |
SMILES isomérico |
CC[C@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C |
SMILES canónico |
CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)




![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)



![Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13978272.png)

![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)


